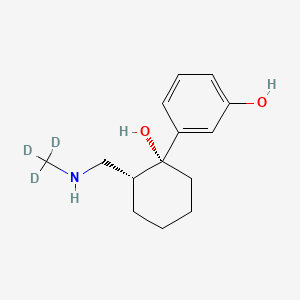

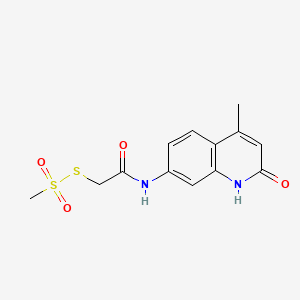

![molecular formula C13H13N3O2 B563551 [4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide CAS No. 1189975-18-5](/img/structure/B563551.png)

[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide” is a chemical compound available for purchase as a reference standard from Synthetic Chemistry Reference Tools . It’s used in proteomics research .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H10D3N3O2, and its molecular weight is 246.28 .Aplicaciones Científicas De Investigación

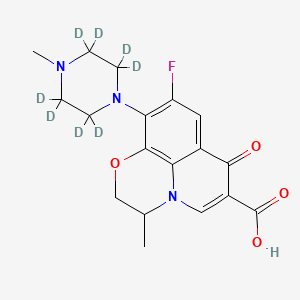

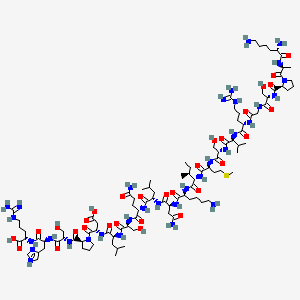

Synthesis and Chemical Properties

This compound is an important intermediate in pharmaceutical synthesis, such as for the drug Sorafenib. Its synthesis has been optimized through clean procedures in ionic liquids, offering environmental benefits due to the reusability of the solvent and high yields. This methodology aligns with green chemistry principles, emphasizing reduced waste and environmental impact (Hou Yan-jun, 2011).

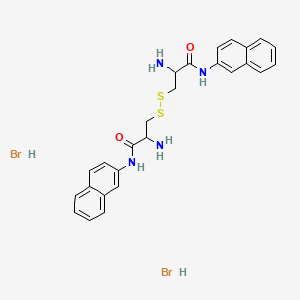

Material Science Applications

The synthesis of polyamides and poly(amide-imide)s derived from similar compounds demonstrates the relevance of these chemical intermediates in developing new materials with high thermal stability and solubility in polar solvents. These materials exhibit promising properties for advanced applications, such as in coatings, films, and engineering plastics, which require high performance at elevated temperatures and good chemical resistance (A. Saxena et al., 2003).

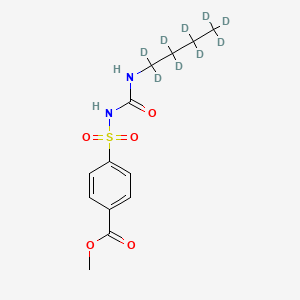

Environmental and Green Chemistry

The synthesis of [4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide in ionic liquid demonstrates an environmentally friendly approach to chemical synthesis. Ionic liquids, as green solvents, offer advantages such as low volatility, high thermal stability, and the potential for solvent recycling. This aligns with the principles of green chemistry, which aims to minimize the environmental impact of chemical manufacturing (Hou Yan-jun, 2011).

Advanced Synthesis Techniques

The use of room-temperature ionic liquids for the synthesis of this compound points to advanced techniques in organic synthesis. These methodologies not only improve the efficiency and yield of the chemical reactions but also contribute to safer and more sustainable processes. The ability to reuse ionic liquids multiple times without significant loss of efficiency is particularly noteworthy, highlighting the economic and environmental benefits of this approach (Hou Yan-jun, 2011).

Propiedades

IUPAC Name |

4-(4-aminophenoxy)-N-(trideuteriomethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZZBPYPZLAEFC-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675594 |

Source

|

| Record name | 4-(4-Aminophenoxy)-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189975-18-5 |

Source

|

| Record name | 4-(4-Aminophenoxy)-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)